

Application Notes and Protocols for Gametocyte Functional Viability Assay Using FNDR-20123

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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

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This document provides a detailed protocol for assessing the functional viability of *Plasmodium falciparum* gametocytes upon treatment with the histone deacetylase (HDAC) inhibitor, **FNDR-20123**. The methodology is based on the *P. falciparum* dual gamete formation assay (PfdGFA), which separately evaluates the viability of male and female gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes.

Introduction

Malaria eradication efforts are increasingly focused on transmission-blocking strategies, which aim to prevent the transfer of parasites from infected humans to mosquitoes. Gametocytes, the sexual precursors of the malaria parasite, are the primary target for such interventions. **FNDR-20123** is a potent HDAC inhibitor that has demonstrated activity against the asexual blood stages of *P. falciparum*. This protocol details the application of the gametocyte functional viability assay to determine the efficacy of **FNDR-20123** in inhibiting the sexual stages of the parasite, a critical step in evaluating its potential as a transmission-blocking drug candidate.

The assay described herein allows for the independent assessment of male and female gametocyte viability. Male gametocyte viability is determined by their ability to undergo exflagellation (the rapid formation of motile male gametes), while female gametocyte viability is assessed by the expression of the surface marker Pfs25 upon activation.

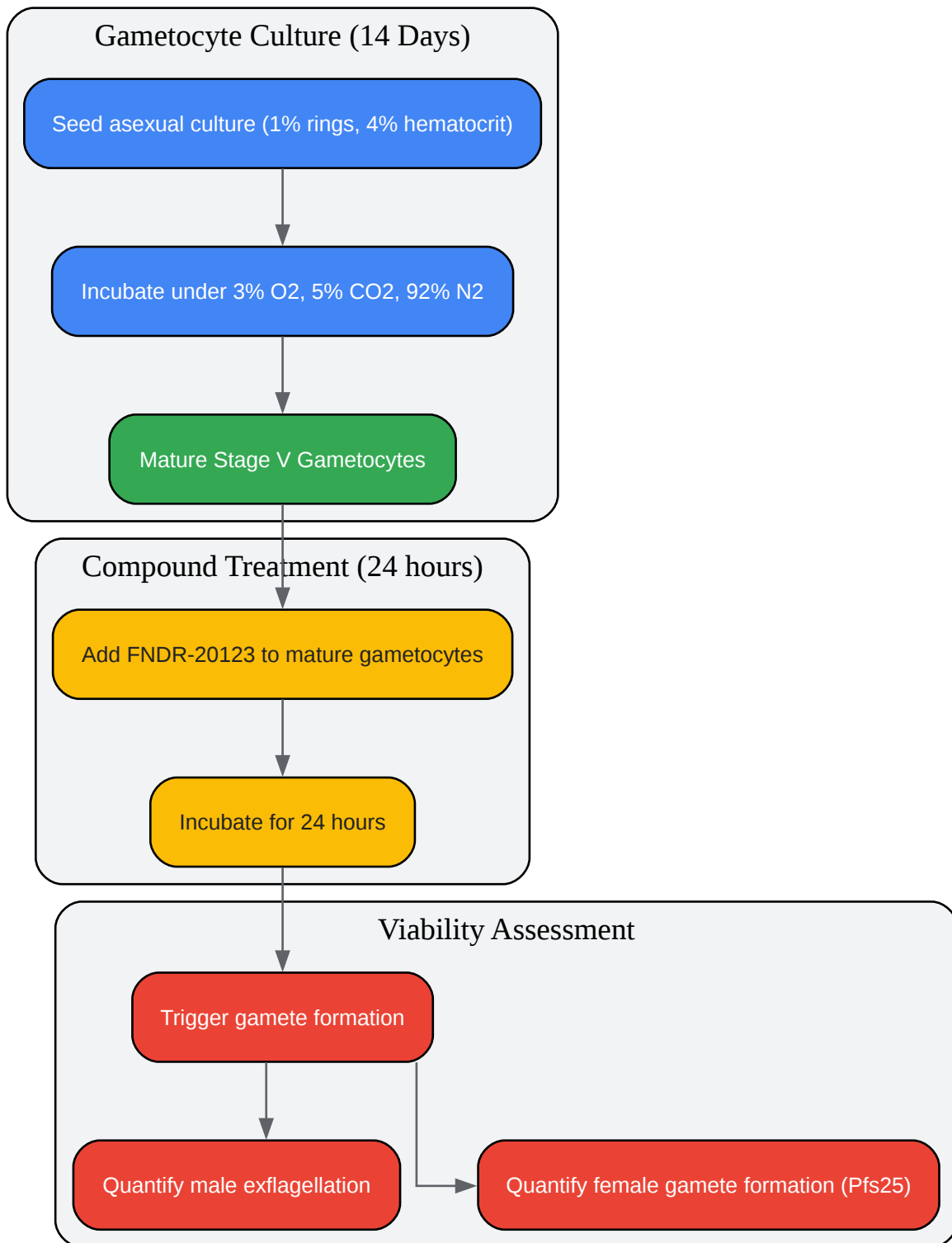
Data Presentation

The functional viability of *P. falciparum* gametocytes after treatment with **FNDR-20123** is summarized in the table below. The data indicates a significant inhibitory effect on male gametocytes at a nanomolar concentration, while the effect on female gametocytes is substantially less pronounced.

Compound	Target Gametocyte	Parameter	Value	Reference
FNDR-20123	Male Gametocyte	IC50	190 nM	[1][2]
FNDR-20123	Female Gametocyte	IC50	> 5 μ M	[2][3][4]

Experimental Workflow

The overall workflow for the gametocyte functional viability assay is depicted below.



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Caption: Workflow of the Gametocyte Functional Viability Assay.

Experimental Protocols

This section provides a detailed methodology for the *P. falciparum* dual gamete formation assay (PfDGFA) to assess the effect of **FNDR-20123**.

Materials and Reagents

- Plasmodium falciparum NF54 strain
- O+ human erythrocytes
- Human serum (A+)
- Complete Culture Medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L glucose, 2 g/L sodium bicarbonate, and 10% A+ human serum)
- Ookinete Medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L sodium bicarbonate, 100 μM xanthurenic acid, and 10% A+ human serum)
- **FNDR-20123** (dissolved in 100% DMSO)
- Methylene blue (positive control)
- DMSO (negative control)
- 96-well round-bottom plates
- Hypoxia chamber (3% O₂, 5% CO₂, 92% N₂)

Gametocyte Culture

- Initiate *P. falciparum* gametocyte cultures by seeding asexual cultures at 1% ring-stage parasitemia and 4% hematocrit.
- Maintain the cultures in a hypoxia chamber at 37°C.
- Perform daily media changes for 14 days to allow for the development of mature stage V gametocytes.

- On day 14, assess the maturity and functional viability of the gametocytes by quantifying male gamete formation (exflagellation).

Compound Treatment

- In a 96-well round-bottom plate, add 150 μ L of complete culture medium to each well.
- Add **FNDR-20123** to the wells at the desired final concentrations. For dose-response analysis, a 12-point dilution series is recommended.
- Include negative controls (0.25% DMSO final concentration) and positive controls (10 μ M methylene blue final concentration).
- Pre-warm the plate at 37°C for 20 minutes.
- Resuspend the day-14 mature gametocyte culture and add 50 μ L to each well.
- Transfer the plate to a hypoxia chamber and incubate at 37°C for 24 hours.

Male Gametocyte Viability Assay (Exflagellation)

- After the 24-hour incubation with the compound, take a 200 μ L aliquot of the culture.
- Centrifuge the aliquot and resuspend the pellet in 5 μ L of ookinete medium to trigger exflagellation.
- Load the suspension into a hemocytometer.
- Incubate for 10-15 minutes at room temperature to allow for exflagellation.
- Observe and count the number of exflagellation centers per field of view using a light microscope at 40x magnification.
- Calculate the percentage inhibition of exflagellation relative to the DMSO control.

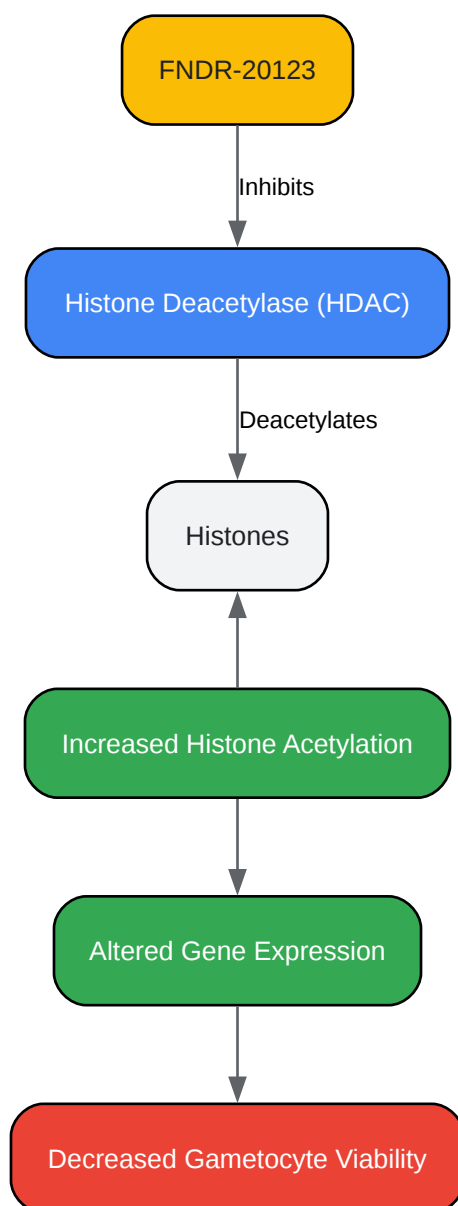
Female Gametocyte Viability Assay (Pfs25 Expression)

- Following the 24-hour compound incubation, trigger gamete formation by adding ookinete medium.

- Incubate for 24 hours to allow for the expression of Pfs25 on the surface of activated female gametes.
- Fix the cells and stain with a fluorescently labeled anti-Pfs25 antibody.
- Analyze the samples by flow cytometry to quantify the percentage of Pfs25-positive cells.
- Calculate the percentage inhibition of female gamete formation relative to the DMSO control.

Signaling Pathway

The mechanism of action of **FNDR-20123** involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression in *P. falciparum*. By inhibiting HDACs, **FNDR-20123** is thought to disrupt the normal cell cycle progression and viability of the parasite, including the sexual stages.



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